molecular formula C13H12N2O B1659423 Benzamide, N-methyl-N-2-pyridinyl- CAS No. 65052-85-9

Benzamide, N-methyl-N-2-pyridinyl-

Cat. No.: B1659423
CAS No.: 65052-85-9
M. Wt: 212.25 g/mol
InChI Key: WUXNIYVPMJTJRZ-UHFFFAOYSA-N
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Description

Benzamide, N-methyl-N-2-pyridinyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a pyridinyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methyl-N-2-pyridinyl- can be achieved through the amidation reaction of trans-β-nitrostyrene and 2-aminopyridine using a bimetallic metal-organic framework (MOF) catalyst, such as Fe2Ni-BDC. The reaction typically involves the following steps :

    Reactants: 2-aminopyridine and trans-β-nitrostyrene.

    Catalyst: Fe2Ni-BDC.

    Solvent: Dichloromethane.

    Reaction Conditions: The reaction is carried out at 80°C for 24 hours.

    Yield: The isolated yield of the product is approximately 82%.

The catalyst can be reused multiple times without a significant reduction in catalytic activity, making this method efficient and sustainable.

Industrial Production Methods

While specific industrial production methods for Benzamide, N-methyl-N-2-pyridinyl- are not extensively documented, the use of MOF catalysts in large-scale synthesis is a promising approach due to their high efficiency and recyclability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-N-2-pyridinyl- undergoes various chemical reactions, including:

    Amidation: The formation of the compound itself is an example of an amidation reaction.

    Oxidation and Reduction:

    Substitution: The pyridinyl and methyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Amidation: Fe2Ni-BDC catalyst, dichloromethane, 80°C.

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major product of the amidation reaction is Benzamide, N-methyl-N-2-pyridinyl-. Other products from oxidation or reduction reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Benzamide, N-methyl-N-2-pyridinyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that benzamides can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-methylbenzamide: Similar structure but lacks the pyridinyl group.

    N-pyridinylbenzamide: Similar structure but lacks the methyl group.

Properties

IUPAC Name

N-methyl-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-15(12-9-5-6-10-14-12)13(16)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXNIYVPMJTJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401353
Record name Benzamide, N-methyl-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65052-85-9
Record name Benzamide, N-methyl-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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